molecular formula C24H33N3O B247106 1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine

1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine

Cat. No. B247106
M. Wt: 379.5 g/mol
InChI Key: AJEBQKJTWVZZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine is not fully understood. However, studies have suggested that this compound acts as a dopamine agonist and binds to dopamine receptors in the brain. This leads to an increase in dopamine levels, which can improve motor function in Parkinson's patients.
Biochemical and Physiological Effects:
1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase dopamine levels in the brain, which can improve motor function in Parkinson's patients. Additionally, this compound has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine in lab experiments include its potential therapeutic applications and its ability to increase dopamine levels in the brain. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

There are many potential future directions for research on 1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine. One direction is to further explore its potential therapeutic applications in neurological disorders such as Parkinson's disease. Another direction is to investigate its potential use in the treatment of other disorders such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.

Synthesis Methods

The synthesis of 1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound involves the reaction of 1-benzyl-4-piperazine with 3-methoxybenzyl chloride in the presence of a base catalyst. The resulting product is then subjected to further purification steps to obtain the final compound.

Scientific Research Applications

1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of neurological disorders such as Parkinson's disease. Studies have shown that this compound acts as a dopamine agonist and can improve motor function in Parkinson's patients.

properties

Product Name

1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine

Molecular Formula

C24H33N3O

Molecular Weight

379.5 g/mol

IUPAC Name

1-benzyl-4-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]piperazine

InChI

InChI=1S/C24H33N3O/c1-28-24-9-5-8-22(18-24)20-25-12-10-23(11-13-25)27-16-14-26(15-17-27)19-21-6-3-2-4-7-21/h2-9,18,23H,10-17,19-20H2,1H3

InChI Key

AJEBQKJTWVZZFK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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